molecular formula C31H28ClN2O6P B12173722 (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate CAS No. 83367-85-5

(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate

Cat. No.: B12173722
CAS No.: 83367-85-5
M. Wt: 591.0 g/mol
InChI Key: RBCKODSTWQGRJN-UHFFFAOYSA-M
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Description

(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is a complex organic compound with the molecular formula C31H28ClN2O6P It is known for its unique structure, which combines morpholine, phenyl, oxazole, and triphenylphosphonium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate typically involves multiple steps. One common method includes the reaction of 2-phenyl-4-morpholin-4-yl-oxazole with triphenylphosphine in the presence of perchloric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories due to its complex synthesis. The process involves stringent quality control measures to ensure the compound’s purity and consistency, which are crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium iodide: Similar in structure but contains iodide instead of perchlorate.

    (5-Morpholin-4-YL-2-styryl-oxazol-4-YL)triphenylphosphonium iodide: Contains a styryl group instead of a phenyl group.

    (2-(2-Chloro-phenyl)-5-morpholin-4-YL-oxazol-4-YL)triphenylphosphonium iodide: Contains a chloro-phenyl group.

Uniqueness

(5-Morpholin-4-YL-2-phenyl-oxazol-4-YL)triphenylphosphonium perchlorate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its perchlorate anion also differentiates it from similar compounds, potentially affecting its solubility and reactivity.

Properties

CAS No.

83367-85-5

Molecular Formula

C31H28ClN2O6P

Molecular Weight

591.0 g/mol

IUPAC Name

(5-morpholin-4-yl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;perchlorate

InChI

InChI=1S/C31H28N2O2P.ClHO4/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1(3,4)5/h1-20H,21-24H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

RBCKODSTWQGRJN-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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